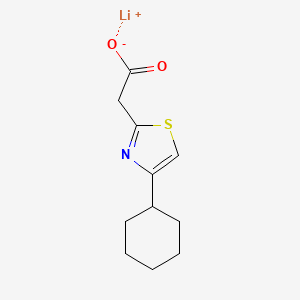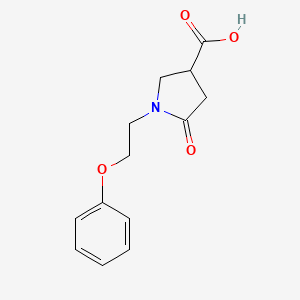
5-Oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were explored through FT-IR, NMR, UV techniques, and quantum chemical methods. This research offers insights into the compound's structural characteristics, including Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability. Such detailed spectroscopic and quantum mechanical studies are crucial for understanding the chemical and physical properties of similar compounds, facilitating their application in scientific research (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Potential
Novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. The compounds exhibited moderate to good activity against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative (Pseudomonas aeruginosa) bacteria, highlighting their potential as antibacterial drugs. This study demonstrates the compound's application in developing new antibacterial agents, which is a significant area of scientific research (Devi et al., 2018).
Enzymatic Conversion and Metabolic Insights
Research on 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate conversion reveals its role in the gamma-glutamyl cycle, a metabolic pathway involved in amino acid transport and glutathione metabolism. This enzymatic process, catalyzed by 5-oxoprolinase, underscores the biological importance of such compounds in metabolic pathways, providing a basis for further studies on metabolic disorders and potential therapeutic interventions (van der Werf, Orlowski, & Meister, 1971).
Novel Synthesis Methods
Developments in the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions showcase innovative approaches to creating highly enantiomerically enriched compounds. Such methods are valuable for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids, contributing to the advancement of synthetic organic chemistry and the development of new pharmaceuticals (Yin, Garifullina, & Tanaka, 2017).
Eigenschaften
IUPAC Name |
5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-8-10(13(16)17)9-14(12)6-7-18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMBHVTPHCTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)
![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)
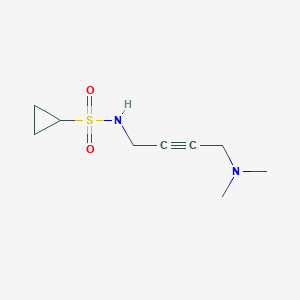
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
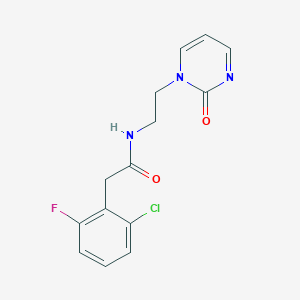
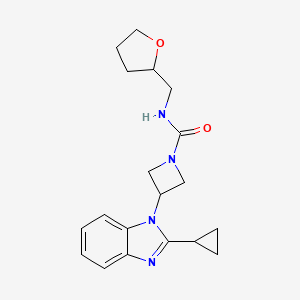
![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)
